REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Br:8])=[CH:6][N:5]=[CH:4][N:3]=1.[SH:9][CH2:10][C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[Br:8][C:7]1[C:2]([S:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:3][CH:4]=[N:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.193 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=C1Br
|
Name
|
|
Quantity
|
0.116 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Name
|
|
Quantity
|
0.159 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=NC1)SCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |